Antibacterial Potency of the 6-Fluoro-4-oxoquinoline Core Versus the Non-Fluorinated Parent Kynurenic Acid
The unsubstituted parent compound, kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid; CAS 13593-94-7), exhibits weak antibacterial activity with MIC values of 0.38–0.50 mg/mL (380–500 µg/mL) against S. aureus, P. aeruginosa, and E. cloacae . In contrast, the 6-fluoro-substituted analog demonstrates substantially enhanced potency, with reported MIC values of 1 µg/mL against S. aureus and 3 µg/mL against E. coli, representing an approximate 380- to 500-fold improvement in potency against Gram-positive organisms . This potency gain is consistent with the well-established fluoroquinolone SAR in which a fluorine atom at position 6 improves DNA-gyrase binding and cellular penetration.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | S. aureus: 1 µg/mL; E. coli: 3 µg/mL; K. pneumoniae: 2 µg/mL; B. cereus: 1 µg/mL |
| Comparator Or Baseline | Kynurenic acid (unsubstituted parent): S. aureus MIC = 380 µg/mL; P. aeruginosa MIC = 500 µg/mL; E. cloacae MIC = 450 µg/mL |
| Quantified Difference | ~380- to 500-fold greater potency against Gram-positive strains for the 6-fluoro derivative vs. kynurenic acid |
| Conditions | Broth microdilution; bacterial strains: S. aureus, E. coli, K. pneumoniae, B. cereus, M. luteus (target compound); S. aureus, P. aeruginosa, E. cloacae (parent) |
Why This Matters
For procurement in antibacterial lead discovery, the 6-fluoro core provides a >100-fold potency advantage over the unsubstituted scaffold, reducing the synthetic burden required to achieve meaningful starting activity in hit-to-lead campaigns.
